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molecular formula C7H8ClNO B183384 2-Chloro-4-ethoxypyridine CAS No. 52311-50-9

2-Chloro-4-ethoxypyridine

Cat. No. B183384
M. Wt: 157.6 g/mol
InChI Key: OFHQTZYEMRJMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382238B2

Procedure details

To a mixture of 2-chloro-4-ethoxypyridine (13 g, 82 mmol) and H2SO4 (40 mL, 750 mmol) was added NBS (17.62 g, 99 mmol). Then the mixture was stirred at 60° C. for 10 h. After cooling to rt, the mixture was poured into cold water (300 mL). The mixture was extracted with EA (200 mL×2). The combined organic layer was washed with saturated NaHCO3 solution (200 mL×2) and concentrated. The crude material was purified by silica column chromatography (PE/EA=15:1). All fractions found to contain product by TLC (PE/EA=5:1, Rf=0.6) were combined and concentrated to yield a yellow solid of 5-bromo-2-chloro-4-ethoxypyridine (8.5 g, 26.3 mmol, 32% yield): 1H NMR (400 MHz, CDCl3) δ 8.32 (s, 1H), 6.79 (s, 1H), 4.16 (q, J=6.8 Hz, 2H), 1.50 (t, J=6.8 Hz, 3H); ES-LCMS m/z 238 (M+3).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
17.62 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1.OS(O)(=O)=O.C1C(=O)N([Br:23])C(=O)C1>O>[Br:23][C:5]1[C:6]([O:8][CH2:9][CH3:10])=[CH:7][C:2]([Cl:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
17.62 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at 60° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EA (200 mL×2)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated NaHCO3 solution (200 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica column chromatography (PE/EA=15:1)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)Cl)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.3 mmol
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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